molecular formula C30H27N3O2S2 B12212368 (5Z)-3-(2-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12212368
M. Wt: 525.7 g/mol
InChI Key: XYFSIPSQJKTTPY-OOAXWGSJSA-N
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Description

The compound (5Z)-3-(2-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone core, a pyrazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole ring and the phenylethyl group. Key steps include:

    Formation of the Thiazolidinone Core: This is achieved through the cyclization of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is synthesized via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Final Assembly: The final compound is obtained by coupling the thiazolidinone core with the pyrazole ring and the phenylethyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(5Z)-3-(2-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-phenylethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in reduced production of a particular metabolite.

Properties

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

IUPAC Name

(5Z)-3-(2-phenylethyl)-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27N3O2S2/c1-2-18-35-26-15-9-12-23(19-26)28-24(21-33(31-28)25-13-7-4-8-14-25)20-27-29(34)32(30(36)37-27)17-16-22-10-5-3-6-11-22/h3-15,19-21H,2,16-18H2,1H3/b27-20-

InChI Key

XYFSIPSQJKTTPY-OOAXWGSJSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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